molecular formula C10H11F2NO2 B12284324 Methyl 3-amino-3-(2,5-difluorophenyl)propanoate

Methyl 3-amino-3-(2,5-difluorophenyl)propanoate

Cat. No.: B12284324
M. Wt: 215.20 g/mol
InChI Key: FTQZNNDAOZOSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.1966 . This compound is characterized by the presence of a benzene ring, a propanoic acid group, and two fluorine atoms at the 2 and 5 positions. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoicacid,-amino-2,5-difluoro-,methylester,(S)- is unique due to its specific (S)-configuration and the presence of fluorine atoms at the 2 and 5 positions. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 3-amino-3-(2,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3

InChI Key

FTQZNNDAOZOSBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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